2-N,4-N-diphenyl-6-piperidin-1-yl-1,3,5-triazine-2,4-diamine
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Overview
Description
2-N,4-N-diphenyl-6-piperidin-1-yl-1,3,5-triazine-2,4-diamine is a complex organic compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds that contain a six-membered ring with three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-N,4-N-diphenyl-6-piperidin-1-yl-1,3,5-triazine-2,4-diamine typically involves the following steps:
Starting Materials: The synthesis begins with cyanuric chloride, which is a common precursor for triazine derivatives.
Substitution Reactions: The chloride ions in cyanuric chloride are replaced with phenyl groups and piperidine through nucleophilic substitution reactions. This can be achieved using phenylamine and piperidine as nucleophiles.
Reaction Conditions: The reactions are usually carried out in a solvent such as dioxane or acetone, with the presence of a base like sodium carbonate to facilitate the substitution. .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes but with modifications to improve yield and efficiency. Microwave irradiation has been explored as a method to reduce reaction times and increase product purity . Additionally, continuous flow reactors can be employed to streamline the process and enhance scalability.
Chemical Reactions Analysis
Types of Reactions
2-N,4-N-diphenyl-6-piperidin-1-yl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo further substitution reactions, particularly at the phenyl or piperidine rings, using reagents like halogens or alkylating agents
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the phenyl or piperidine rings .
Scientific Research Applications
2-N,4-N-diphenyl-6-piperidin-1-yl-1,3,5-triazine-2,4-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its stability and unique chemical properties
Mechanism of Action
The mechanism of action of 2-N,4-N-diphenyl-6-piperidin-1-yl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. For instance, in antimicrobial applications, the compound can inhibit the growth of bacteria by interfering with essential enzymes and disrupting cellular processes . In anticancer research, it may inhibit the proliferation of cancer cells by targeting key signaling pathways and inducing apoptosis .
Comparison with Similar Compounds
Similar Compounds
6-(Piperidin-1-yl)pyrimidine-2,4-diamine: Similar in structure but with a pyrimidine ring instead of a triazine ring.
1,2,4-Triazine Derivatives: These compounds share the triazine core but differ in the substitution pattern and functional groups.
Uniqueness
2-N,4-N-diphenyl-6-piperidin-1-yl-1,3,5-triazine-2,4-diamine stands out due to its specific combination of phenyl and piperidine groups, which confer unique chemical properties and biological activities.
Properties
IUPAC Name |
2-N,4-N-diphenyl-6-piperidin-1-yl-1,3,5-triazine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6/c1-4-10-16(11-5-1)21-18-23-19(22-17-12-6-2-7-13-17)25-20(24-18)26-14-8-3-9-15-26/h1-2,4-7,10-13H,3,8-9,14-15H2,(H2,21,22,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVPZEKGOFQQVJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)NC3=CC=CC=C3)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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